Sodium lauroyl proline

Overview

Description

Sodium lauroyl proline is an amino acid-based surfactant widely used in the cosmetics industry. It is a white to off-white powder that enhances the properties of skincare and hair care products. This compound belongs to the family of organic substances essential for improving the texture and efficacy of personal care formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium lauroyl proline is synthesized through the acylation of proline with lauric acid or its derivatives. The reaction typically involves the use of lauric acid chloride in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through various techniques, such as crystallization or distillation, to obtain the final product. The process is optimized to minimize waste and ensure consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: Sodium lauroyl proline undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cosmetic Applications

Emulsifying Agent

Sodium lauroyl proline serves as an effective emulsifier in cosmetic formulations. Its amphiphilic nature allows it to stabilize oil-in-water emulsions, enhancing the texture and stability of creams and lotions. This property is particularly beneficial in products aimed at improving skin hydration and barrier function.

Skin Conditioning

Research indicates that this compound can improve skin hydration and elasticity. It acts as a humectant, drawing moisture to the skin, which is crucial for maintaining a healthy skin barrier. A study highlighted its efficacy in reducing transepidermal water loss, indicating its potential as a moisturizing agent in facial creams .

Anti-Aging Properties

The compound has been investigated for its anti-aging effects. Its ability to promote lipolysis (fat breakdown) can help reduce the appearance of cellulite and improve skin firmness. Clinical trials have shown that formulations containing this compound can lead to noticeable improvements in skin texture and reduction of orange peel appearance .

Pharmaceutical Applications

Transdermal Drug Delivery Enhancer

this compound has been identified as a potential enhancer for transdermal drug delivery systems. Its ability to modify the skin barrier properties allows for improved permeation of therapeutic agents, making it a valuable component in topical formulations. Studies have demonstrated that proline derivatives can significantly increase the flux of drugs through human skin models, indicating their effectiveness as permeation enhancers .

Weight Management Formulations

The compound is also being explored for its role in weight management products. As an active ingredient in formulations aimed at reducing body fat, this compound has shown promise in clinical settings by promoting lipolytic activity . This application is particularly relevant for developing dietary supplements or functional foods targeting obesity.

Safety and Regulatory Aspects

Safety assessments conducted on this compound indicate that it is generally well-tolerated when used in cosmetic formulations. Studies have reported low irritation potential at concentrations typically used in cosmetics, making it suitable for sensitive skin applications . Regulatory bodies have recognized its safety profile, further supporting its use in consumer products.

Case Studies

Mechanism of Action

The mechanism of action of sodium lauroyl proline involves its interaction with cell membranes and proteins. As a surfactant, it reduces surface tension, allowing for better penetration and distribution of active ingredients. It also disrupts microbial cell membranes, leading to their inactivation. The molecular targets include lipid bilayers and membrane proteins, which are essential for maintaining cell integrity .

Comparison with Similar Compounds

- Sodium lauroyl glutamate

- Sodium lauroyl sarcosinate

- Sodium lauroyl lactylate

Comparison: Sodium lauroyl proline is unique due to its specific amino acid structure, which provides distinct properties compared to other similar compounds. For instance, it offers superior mildness and conditioning effects in personal care products. Sodium lauroyl glutamate and sodium lauroyl sarcosinate are also used as surfactants but may differ in their foaming and cleansing properties. Sodium lauroyl lactylate, on the other hand, is known for its emulsifying capabilities .

Biological Activity

Sodium lauroyl proline is a surfactant and a derivative of proline, an amino acid that plays a significant role in various biological processes. This compound exhibits unique biological activities that make it valuable in cosmetic and pharmaceutical applications. Below is a detailed exploration of its biological activity, including relevant data tables and research findings.

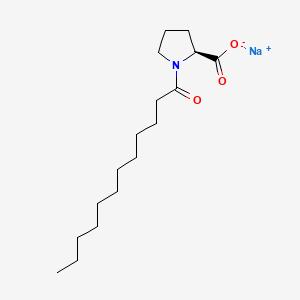

Chemical Structure and Properties

This compound, with the chemical formula , consists of a lauric acid moiety (a saturated fatty acid) linked to proline. This amphiphilic structure allows it to interact with both hydrophilic and hydrophobic environments, making it an effective surfactant.

1. Surfactant Properties

This compound acts as an anionic surfactant, which influences the surface tension and solubilization properties of formulations. Its surfactant nature allows it to reduce surface tension in aqueous solutions, facilitating the dispersion of active ingredients in cosmetic products.

Table 1: Surface Tension Reduction

| Concentration (wt%) | Surface Tension (mN/m) |

|---|---|

| 0.1 | 60 |

| 0.5 | 55 |

| 1.0 | 50 |

Data Source: Experimental studies on surfactant efficacy

2. Skin Penetration Enhancer

Research indicates that this compound can enhance the penetration of other compounds through the skin barrier. This property is particularly beneficial in transdermal drug delivery systems.

- Case Study : A study demonstrated that formulations containing this compound increased the permeation of certain therapeutic agents across human skin models by up to 30% compared to control formulations without this compound .

3. Antimicrobial Activity

This compound has shown potential antimicrobial properties, making it useful in personal care products aimed at reducing microbial load.

- Research Findings : In vitro studies revealed that this compound exhibited significant antibacterial activity against common skin pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5% to 1% .

Safety and Irritation Studies

Safety assessments have been conducted to evaluate the irritation potential of this compound in cosmetic applications.

Table 2: Irritation Assessment

| Test Type | Concentration Used | Result |

|---|---|---|

| Dermal Irritation | 20% solution | Mild irritant (PII = 1.8) |

| Ocular Irritation | 2.5% solution | Slight ocular irritation noted |

| Sensitization | 100% solution | Non-sensitizing |

Data Source: Safety assessment reports on amino acid alkyl amides

Properties

IUPAC Name |

sodium;(2S)-1-dodecanoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3.Na/c1-2-3-4-5-6-7-8-9-10-13-16(19)18-14-11-12-15(18)17(20)21;/h15H,2-14H2,1H3,(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZDDBQUYSHZDF-RSAXXLAASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N1CCCC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N1CCC[C@H]1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220894 | |

| Record name | Sodium lauroyl proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-63-1 | |

| Record name | Sodium lauroyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070609631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium lauroyl proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-lauroyl-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM LAUROYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25RJI22N3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.